Aumolertinib

Intracranial Efficacy CNS Metastasis Network Meta-Analysis

Select Aumolertinib for preclinical programs requiring validated blood-brain barrier penetration and intracranial efficacy. Network meta-analyses rank it first for intracranial control (HR 0.74), with the ACHIEVE study demonstrating 72.2% 18-month intracranial PFS upon dose intensification. Its distinct PK profile—2.2-fold higher AUC than osimertinib—enables unique PK/PD modeling and DDI research. Ideal for combination studies where cardiac safety is a concern, given documented successful transition from osimertinib-induced cardiotoxicity.

Molecular Formula C30H35N7O2
Molecular Weight 525.6 g/mol
CAS No. 1899921-05-1
Cat. No. B607974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAumolertinib
CAS1899921-05-1
SynonymsHS-10296;  HS 10296;  HS10296; 
Molecular FormulaC30H35N7O2
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC
InChIInChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34)
InChIKeyDOEOECWDNSEFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aumolertinib (HS-10296) for Advanced EGFR-Mutant NSCLC: A Third-Generation Irreversible TKI with Wild-Type Sparing Selectivity


Aumolertinib (CAS 1899921-05-1, also almonertinib, HS-10296) is an orally bioavailable, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is chemically designated as N-(5-((4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl)amino)-2-(2-(dimethylamino)ethyl-methylamino)-4-methoxyphenyl)prop-2-enamide [1]. Preclinically, aumolertinib demonstrates potent, low nanomolar inhibitory activity against EGFR-activating mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, while exhibiting significantly reduced activity against wild-type EGFR . Clinically, aumolertinib is approved for the treatment of adult patients with locally advanced or metastatic EGFR mutation-positive non-small cell lung cancer (NSCLC) [2].

Procurement Rationale: Why Aumolertinib Cannot Be Readily Substituted with In-Class Third-Generation EGFR TKIs


While multiple third-generation EGFR TKIs share a common mechanistic class (irreversible inhibition of mutant EGFR with wild-type sparing), critical differences in molecular structure, pharmacokinetic (PK) profiles, brain penetrance, and clinical safety signatures preclude simple generic substitution. Aumolertinib possesses a distinct chemical scaffold with a cyclopropylindole moiety that influences its binding kinetics and metabolic fate [1]. Unlike osimertinib, aumolertinib exhibits a significantly shorter elimination half-life but substantially higher plasma and tissue exposure (AUC), a PK divergence with direct implications for dosing schedules and potential drug-drug interaction (DDI) management [2]. Furthermore, comparative real-world and network meta-analyses reveal nuanced but potentially clinically meaningful differences in intracranial efficacy and adverse event profiles, particularly regarding cardiac safety signals, that are not uniform across the class [3]. Therefore, selection among third-generation EGFR TKIs should be guided by compound-specific quantitative evidence rather than class generalization.

Quantitative Evidence Guide: Aumolertinib Differentiation from Osimertinib and Other Third-Generation EGFR TKIs


Superior Intracranial Disease Control: Aumolertinib Ranks First Among Third-Generation EGFR TKIs in Network Meta-Analysis for CNS Metastases

In a 2025 Bayesian network meta-analysis of seven randomized controlled trials including 3,012 patients with EGFR-mutated NSCLC, aumolertinib demonstrated the numerically best intracranial control among all evaluated third-generation EGFR TKIs [1]. The analysis ranked aumolertinib first for CNS progression-free survival (PFS), with a hazard ratio (HR) of 0.74 (95% CrI: 0.63–0.89) versus first-generation TKIs, compared to osimertinib's HR of 0.85 (95% CrI: 0.74–0.98) and furmonertinib's HR of 0.78 (95% CrI: 0.65–0.93) [1]. In a separate prospective Phase 2 ACHIEVE study evaluating high-dose aumolertinib (165 mg daily) as first-line treatment in EGFR-mutant NSCLC patients with brain metastases, the 18-month intracranial PFS rate reached 72.2%, which compares favorably to historical 18-month intracranial PFS rates of 58–60% reported for both aumolertinib 110 mg and osimertinib 80 mg standard dosing [2].

Intracranial Efficacy CNS Metastasis Network Meta-Analysis

Real-World First-Line Superiority: Aumolertinib Demonstrates Significantly Longer Progression-Free Survival Versus Osimertinib in Multicenter Retrospective Analysis

A 2025 real-world multicenter retrospective analysis (n=168) directly compared first-line aumolertinib (110 mg daily, n=53) versus osimertinib (80 mg daily, n=56) in patients with advanced EGFR-mutant NSCLC [1]. At a median follow-up of 26.9 months (osimertinib) and 24.4 months (aumolertinib), median PFS was significantly longer in the aumolertinib group at 34.4 months (95% CI: 30.9–not reached) compared to 26.9 months (95% CI: 22.2–40.5) for osimertinib, corresponding to a hazard ratio of 0.52 (95% CI: 0.29–0.92; p=0.031) [1]. This real-world comparative analysis provides direct clinical evidence of aumolertinib's potential superiority in first-line settings, contrasting with an earlier 2022 anchored simulated treatment comparison (STC) that found no significant PFS difference (HR 0.98; 95% CI: 0.68–1.42) between the two agents when indirectly compared via gefitinib-anchored trials [2].

Real-World Evidence Progression-Free Survival Comparative Effectiveness

Distinct Pharmacokinetic Profile: Aumolertinib Achieves 2.2-Fold Higher Plasma AUC Than Osimertinib in Direct Comparative Mouse PK Study

A 2024 head-to-head preclinical pharmacokinetic study using a validated UPLC-MS/MS method directly compared aumolertinib, osimertinib, and gefitinib in mouse models and NSCLC patient plasma [1]. Following single equivalent dose ratio oral gavage, aumolertinib displayed the largest area under the concentration–time curve (AUC) among the three EGFR TKIs in mouse plasma, with values approximately 2.2-fold higher than osimertinib [1]. Additionally, aumolertinib exhibited the shortest elimination half-life (T₁/₂) among the three compounds [1]. Notably, aumolertinib concentrations were significantly higher than those of osimertinib across nine evaluated tissues, including lung, brain, liver, and bone marrow [1]. In plasma samples from EGFR mutation-positive NSCLC patients, aumolertinib also demonstrated the highest concentration after single oral administration [1].

Pharmacokinetics Bioavailability Tissue Distribution

Divergent Cardiac Safety Profile: Aumolertinib Associated with Lower Incidence of Cardiac Failure Versus Osimertinib in Clinical Review

Comparative safety analysis from clinical studies and case reports reveals divergent cardiac safety signals between aumolertinib and osimertinib. In osimertinib clinical studies, cardiac failure was reported in 12 patients (4%) and ECG QT prolongation in 28 patients (10%) [1]. Conversely, in the aumolertinib clinical program (N=545 treated with 110 mg), QT prolongation was reported in 51 subjects (9.4%), with Grade ≥3 events in only 4 subjects (0.7%) [2]. One sudden cardiac death was reported in aumolertinib clinical studies [2]. Importantly, a published case report documented successful transition of a patient with osimertinib-induced cardiac failure to aumolertinib without recurrence of cardiotoxicity, suggesting potential non-cross-reactive cardiac safety profiles [3]. In a separate evaluation, QT prolongation was reported in 15 patients (6.1%) in an aumolertinib cohort, among whom 12 patients (5.0%) had grade 1 or 2 treatment-related adverse events only [4].

Cardiotoxicity QT Prolongation Safety Pharmacology

Tumor Growth Kinetics: Aumolertinib Slows Tumor Growth Rate to Half That of Gefitinib, Resulting in Doubled Tumor Doubling Time

A 2023 analysis of the Phase III AENEAS trial (aumolertinib vs gefitinib) employed a novel tumor growth kinetics methodology to estimate rates of tumor growth (g) and regression [1]. Aumolertinib demonstrated statistically significantly slower tumor growth rates compared to gefitinib: median g = 0.0006/day (95% CI: 0.0005–0.0011) for aumolertinib versus 0.0012/day (95% CI: 0.0007–0.0020) for gefitinib (p<0.0001) [1]. Correspondingly, the estimated tumor doubling time (TDT) was 1,155 days for aumolertinib compared to 578 days for gefitinib—approximately double the duration [1]. The analysis further revealed that aumolertinib was superior to gefitinib in slowing tumor growth in tumors with Exon 19 deletion alterations (p<0.0001) and in non-smokers (p<0.0001) [1]. The g values observed with aumolertinib were comparable to published osimertinib values [1].

Tumor Growth Kinetics Tumor Doubling Time Pharmacodynamics

Potent Mutant-Selective Inhibition: Aumolertinib Exhibits Single-Digit Nanomolar Cellular IC50 Against EGFR T790M-Driven Cell Lines with High Wild-Type Selectivity Window

In cell-based phosphorylation assays, aumolertinib demonstrates potent inhibition of EGFR phosphorylation in T790M-mutant and EGFR-activating mutant cell lines with IC50 values in the low single-digit nanomolar range, while largely sparing wild-type EGFR . Specifically, aumolertinib inhibited EGFR phosphorylation with IC50 values of 3.3 nM in HCC827 cells (EGFR del19), 4.1 nM in PC9 cells (EGFR del19), and 3.3 nM in NCI-H1975 cells (EGFR L858R/T790M), compared to an IC50 of 596.6 nM in A431 cells expressing wild-type EGFR, yielding a selectivity window of approximately 180-fold . In biochemical TR-FRET enzyme assays, aumolertinib inhibited EGFR T790M with an IC50 of 0.49 nM versus 1.89 nM for wild-type EGFR, a 3.9-fold biochemical selectivity ratio [1]. By comparison, osimertinib has reported cellular IC50 values of 11–15 nM against T790M-mutant cell lines, suggesting aumolertinib may exhibit approximately 3-fold greater cellular potency [2].

EGFR Inhibition T790M Selectivity Cell-Based Assay

High-Value Application Scenarios for Aumolertinib in Preclinical Research and Translational Pharmacology


CNS Metastasis and Brain Penetration Pharmacology Studies

Aumolertinib is the optimal selection for preclinical research programs specifically focused on EGFR-mutant NSCLC brain metastases or blood-brain barrier (BBB) penetration pharmacology. Network meta-analysis ranks aumolertinib first among third-generation EGFR TKIs for intracranial control (HR 0.74 vs 1st-gen TKIs) [1], and the ACHIEVE study demonstrates that dose intensification to 165 mg yields 72.2% 18-month intracranial PFS [2]. Preclinical PK studies confirm superior brain tissue concentrations relative to osimertinib [3]. For xenograft models with intracranial tumor implantation, comparative BBB penetration assays, or translational studies evaluating CNS-active EGFR inhibitors, aumolertinib provides the most robust intracranial efficacy evidence base among in-class compounds.

Comparative Pharmacokinetic/Pharmacodynamic Modeling and DDI Studies

Aumolertinib's distinct PK profile—characterized by 2.2-fold higher plasma AUC than osimertinib but shorter elimination half-life [3]—makes it uniquely suitable for PK/PD modeling studies comparing third-generation EGFR TKIs. This divergent profile enables research into exposure-response relationships, tissue distribution kinetics, and drug-drug interaction (DDI) studies involving CYP3A4 inducers (aumolertinib AUC decreased ~90% with rifampicin co-administration [4]) or BCRP/P-gp substrates. The availability of validated UPLC-MS/MS methods for simultaneous quantification of aumolertinib and its major metabolite HAS719 [3] further supports robust analytical method development and therapeutic drug monitoring research applications.

Cardiac Safety and Off-Target Profiling in Combination Therapy Research

Given the divergent cardiac safety signals between aumolertinib and osimertinib—with documented cases of successful transition from osimertinib-induced cardiac failure to aumolertinib without recurrence [5]—aumolertinib represents the preferred EGFR TKI backbone for combination therapy studies where cardiac toxicity is a concern. Research programs evaluating EGFR TKIs in combination with other QT-prolonging agents, anthracyclines, or in models with underlying cardiovascular comorbidities should prioritize aumolertinib to minimize cardiac safety confounding. Additionally, aumolertinib's distinct transporter interaction profile (MATE1, OCT1, BCRP, P-gp inhibition [4]) offers unique opportunities for transporter-mediated DDI research not readily achievable with osimertinib.

Tumor Growth Kinetics and Long-Term Disease Control Modeling

For pharmacodynamic studies employing tumor growth kinetics modeling, aumolertinib provides quantitatively superior metrics compared to first-generation TKIs, with tumor growth rate (g) halved (0.0006/day vs 0.0012/day) and tumor doubling time doubled (1,155 days vs 578 days) relative to gefitinib (p<0.0001) [6]. These parameters are particularly valuable for in silico modeling of long-term disease control, adaptive therapy scheduling algorithms, and mathematical oncology research. The availability of detailed g and TDT data from the Phase III AENEAS trial enables robust parameterization of tumor dynamics models that may not be as well-characterized for other third-generation EGFR TKIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aumolertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.